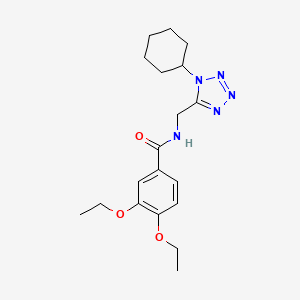![molecular formula C14H14N2S B2901624 [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine CAS No. 946743-97-1](/img/structure/B2901624.png)
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine” is a compound with the IUPAC name N-(1H-indol-5-ylmethyl)(2-thienyl)methanamine . It has a molecular weight of 242.34 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2S/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.34 . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .科学的研究の応用
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. One of the major areas of research for this compound is its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, ovarian, and prostate cancer cells (2). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (3).
Another area of research for this compound is its potential as a fluorescent probe for metal ions. This compound has been shown to selectively bind with copper ions, and its fluorescence properties can be used to detect the presence of copper ions in biological samples (4).
作用機序
The mechanism of action of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine as an anticancer agent is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing oxidative stress and DNA damage (5). This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division (6).
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent (7). This compound has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases (8).
実験室実験の利点と制限
One of the major advantages of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is its simple synthesis method, which makes it easily accessible for researchers. This compound also exhibits potent cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent.
However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in biological studies. This compound also exhibits low stability under acidic conditions, which may affect its effectiveness as an anticancer agent (9).
将来の方向性
There are several potential future directions for the research of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine. One area of research could focus on the development of more stable derivatives of this compound that exhibit improved solubility and stability under acidic conditions. Another area of research could focus on the use of this compound as a fluorescent probe for other metal ions, such as zinc and iron. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an anticancer agent and to explore its potential as a treatment for other diseases, such as inflammatory diseases.
Conclusion:
This compound, or this compound, is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound exhibits potent cytotoxicity against cancer cells and has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. There are several potential future directions for the research of this compound, including the development of more stable derivatives and further exploration of its potential as a treatment for other diseases.
合成法
The synthesis of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine involves the condensation of indole-5-carboxaldehyde and thiophene-2-carboxaldehyde with methylamine in the presence of a catalyst. This reaction yields this compound as a yellow solid with a yield of approximately 50% (1).
Safety and Hazards
特性
IUPAC Name |
1-(1H-indol-5-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHOVXTFCJPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2901541.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2901542.png)


![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)
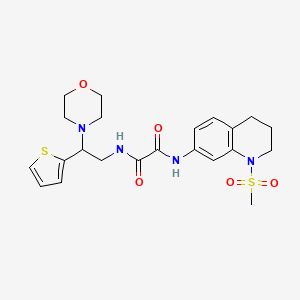
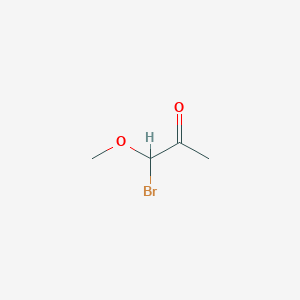
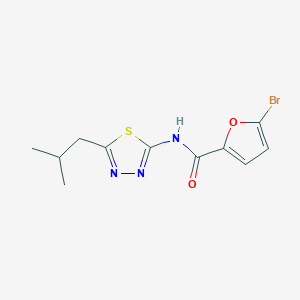
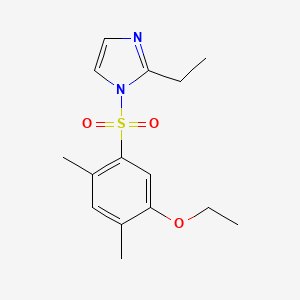
![Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2901558.png)
![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)

![2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2901561.png)
